molecular formula C8H8N4 B2636837 2-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 172784-50-8

2-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2636837
CAS No.: 172784-50-8
M. Wt: 160.18
InChI Key: OLJHIAMBSGGNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-1-yl)pyridin-3-amine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. It is commonly used in research settings, particularly in the synthesis of more complex molecules and in the study of reaction mechanisms.

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s possible that this compound interacts with its targets through strong H-bonding interactions , but more detailed studies are required to confirm this and to understand any resulting changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-pyrazol-1-yl)pyridin-3-amine are not well-documented. Its impact on bioavailability is also unknown. The compound is a solid at room temperature, with a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . These properties could potentially influence its pharmacokinetics.

Result of Action

As a unique chemical, it may have a variety of effects depending on its targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives. One common method is the cyclization of pyridine with pyrazole in the presence of a suitable catalyst, such as a metal cyanide or a transition metal compound . The reaction conditions often include heating the reactants to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: 2-(1H-pyrazol-1-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .

Comparison with Similar Compounds

  • 2-(1H-pyrazol-3-yl)pyridine
  • 3-(1H-pyrazol-1-yl)pyridine
  • 2-(4-bromo-1H-pyrazol-3-yl)pyridine
  • 3-(pyridin-2-yl)-1H-pyrazole-5-amine

Comparison: 2-(1H-pyrazol-1-yl)pyridin-3-amine is unique due to the specific positioning of the pyrazole and pyridine rings, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different tautomeric forms and conformational preferences, affecting its chemical behavior and biological activity .

Properties

IUPAC Name

2-pyrazol-1-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJHIAMBSGGNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-2-(pyrazol-1-yl)pyridine (670 mg, 3.72 mmol) in ethanol (10 mL) was added a 1M solution of SnCl2.H2O in 6N aqueous HCl (14.5 mL, 14.5 mmol). The mixture was heated at reflux for 10 min, and the solvent was removed with a rotary evaporator. 10% aqueous sodium hydroxide solution was added until most of the material dissolved, and the mixture was extracted with dichloromethane. The organic extracts were dried over sodium sulfate and concentrated to afford 376 mg (68%) of 3-amino-2-(pyrazol-1-yl)pyridine as a brown oil. 1H NMR (CDCl3) δ5.62 (br s, 2), 6.46 (m, 1), 7.05 (dd, 1, J=5, 8), 7.24 (dd, 1, J=2, 8), 7.74 (m, 1), 7.85 (dd, 1, J=2, 5), 8.54 (d, 1, J=3).
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.